molecular formula C22H24N6O2 B11188719 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

Cat. No.: B11188719
M. Wt: 404.5 g/mol
InChI Key: GLLJXBBBSDDCMI-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of benzodioxole, triazine, and quinazoline moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and triazine intermediates, followed by their coupling with the quinazoline derivative under controlled conditions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives and strong bases or acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as toluene and dioxane for maintaining reaction stability .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to simpler amine derivatives.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is unique due to its combination of benzodioxole, triazine, and quinazoline moieties, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine

InChI

InChI=1S/C22H24N6O2/c1-13-6-14(2)20-17(7-13)15(3)25-22(26-20)27-21-23-10-28(11-24-21)9-16-4-5-18-19(8-16)30-12-29-18/h4-8H,9-12H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

GLLJXBBBSDDCMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C)C

Origin of Product

United States

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